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Compound of Interest

Compound Name: 2,6-Difluoro-3-methoxyaniline

Cat. No.: B138209 Get Quote

In the landscape of contemporary drug discovery and materials science, fluorinated organic

molecules represent a cornerstone of innovation. The strategic incorporation of fluorine atoms

into molecular scaffolds can dramatically alter key physicochemical and biological properties,

including metabolic stability, binding affinity, and lipophilicity. Among the vast array of

fluorinated building blocks, substituted anilines are of paramount importance due to their

prevalence in pharmacologically active agents.

This guide focuses on 2,6-Difluoro-3-methoxyaniline, a versatile intermediate used in the

synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.[1] Its

unique substitution pattern—featuring two ortho-fluorine atoms flanking an amino group and a

meta-methoxy group—imparts specific steric and electronic characteristics. However, the true

potential of this scaffold can only be fully appreciated through a rigorous comparison with its

positional isomers. The subtle repositioning of these functional groups around the benzene ring

can lead to profound differences in reactivity, spectroscopic signatures, and ultimately,

performance in target applications.

This document serves as a comprehensive technical comparison of 2,6-Difluoro-3-
methoxyaniline with its key isomers, such as 3,4-Difluoro-5-methoxyaniline and 3,5-Difluoro-4-

methoxyaniline. We will delve into their structural nuances, compare their analytical data, and

discuss the practical implications of these differences for researchers in the field.
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Part 1: A Comparative Analysis of Physicochemical
Properties
The foundational properties of a molecule dictate its behavior in both chemical reactions and

biological systems. For positional isomers of difluoro-methoxyaniline, variations in melting

point, boiling point, and polarity are direct consequences of the interplay between

intermolecular forces, which are governed by the specific arrangement of the fluoro, methoxy,

and amino substituents.

The substitution pattern significantly influences the molecule's dipole moment and its ability to

participate in intermolecular hydrogen bonding and crystal packing. For instance, 2,6-Difluoro-
3-methoxyaniline is a liquid at room temperature, while 3,5-Difluoro-4-methoxyaniline is a

crystalline solid, a difference attributable to the latter's more symmetrical structure, which may

facilitate more efficient crystal lattice packing.[2][3][4]

Below is a summary of the key physicochemical properties for 2,6-Difluoro-3-methoxyaniline
and two of its common isomers.

Property
2,6-Difluoro-3-
methoxyaniline

3,4-Difluoro-5-
methoxyaniline

3,5-Difluoro-4-
methoxyaniline

Molecular Formula C₇H₇F₂NO[3][5][6] C₇H₇F₂NO[7][8] C₇H₇F₂NO[2][9]

Molecular Weight 159.13 g/mol [6] 159.13 g/mol [7] 159.13 g/mol [2][9]

CAS Number 144851-62-7[1][3][10] 1195190-12-5[7] 363-47-3[2][9]

Appearance
Clear colorless to pale

orange liquid[3][5]

Not specified (typically

solid)

White to pale cream

crystals or powder[4]

[11]

Melting Point N/A Not specified 73.5 - 82.5 °C[2][4]

Boiling Point Not specified Not specified 221.7 °C[2]

Refractive Index
1.5210 - 1.5260 @

20°C[3][5]
Not specified Not specified

Calculated LogP 2.13680[12] Not specified 1.4[13]
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Expert Insights on Structure-Property Relationships:

Electronic Effects: The two electron-withdrawing fluorine atoms significantly decrease the

basicity of the aniline nitrogen in all isomers compared to non-fluorinated methoxyaniline.

However, in the 2,6-difluoro isomer, the proximity of the fluorine atoms to the amino group

results in a powerful inductive effect, making it a weaker base than its isomers. This has

direct consequences for its reactivity and its ability to form salts.

Steric Hindrance: The placement of fluorine atoms at the C2 and C6 positions in 2,6-
Difluoro-3-methoxyaniline creates significant steric shielding around the amino group. This

can hinder reactions that require nucleophilic attack by the nitrogen, such as acylation or

alkylation, often necessitating more forcing reaction conditions compared to less hindered

isomers like 3,5-Difluoro-4-methoxyaniline.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the

N-H of the amino group and an adjacent fluorine atom can influence the conformation and

reactivity of the molecule. This is a key structural feature to consider when modeling

receptor-ligand interactions in drug design.

Part 2: Spectroscopic Differentiation of Isomers
Unambiguous identification of the correct isomer is critical for any research or development

workflow. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) are indispensable tools for this purpose, each providing a unique fingerprint

based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for distinguishing positional isomers. The

chemical shifts, coupling constants (J-values), and splitting patterns in ¹H, ¹³C, and ¹⁹F NMR

spectra provide a detailed map of the molecular connectivity.

¹H NMR: The aromatic region of the ¹H NMR spectrum is highly diagnostic. For 2,6-Difluoro-
3-methoxyaniline, one would expect to see two distinct aromatic proton signals, each

coupled to the adjacent fluorine atoms and to each other. In contrast, the more symmetric

3,5-Difluoro-4-methoxyaniline would show a single signal for its two equivalent aromatic

protons.
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¹⁹F NMR: This technique is essential for fluorinated compounds. The number of signals

directly corresponds to the number of unique fluorine environments. For example, 2,6-
Difluoro-3-methoxyaniline will show a single ¹⁹F NMR signal (assuming free rotation),

whereas an isomer like 2,4-Difluoro-3-methoxyaniline would display two distinct signals.

¹³C NMR: Carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides further structural confirmation.

The carbons directly bonded to fluorine will appear as doublets with large coupling

constants, and the patterns for the other aromatic carbons will be unique to each isomer's

substitution pattern.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While

all isomers will exhibit characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹),

aromatic C=C stretching (1400-1600 cm⁻¹), C-O stretching (1200-1300 cm⁻¹), and C-F

stretching (1100-1300 cm⁻¹), the precise frequencies and shapes of these bands can differ

slightly due to the distinct electronic environments in each isomer.[10][14]

Mass Spectrometry (MS)
In mass spectrometry, all isomers share the same nominal molecular weight (159 g/mol ) and

will thus exhibit the same molecular ion peak ([M]⁺ at m/z = 159).[1] However, the

fragmentation patterns under electron ionization (EI) can differ. The stability of the resulting

fragment ions is influenced by the substituent positions, potentially leading to variations in the

relative abundances of key fragments, which can be used as a secondary method of

differentiation.

Part 3: Synthesis, Reactivity, and Applications
The synthetic accessibility and subsequent reactivity of these isomers are critical

considerations for their practical application.

General Synthetic Strategies
The synthesis of fluorinated anilines often involves a multi-step sequence that may include

nitration of a fluorinated precursor followed by reduction of the nitro group.[15] Alternative

routes can involve nucleophilic aromatic substitution (SNA) on highly activated rings or catalytic
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amination reactions. The choice of route depends on the availability of starting materials and

the desired substitution pattern.

For example, a plausible synthesis of 2,6-difluoroaniline derivatives can start from 1-chloro-3,5-

difluorobenzene, which undergoes chlorination, nitration, and reduction steps.[16]

Caption: Generalized workflow for the synthesis of substituted aniline isomers.

Reactivity and Application in Medicinal Chemistry
The distinct steric and electronic profiles of each isomer dictate their utility as building blocks.

2,6-Difluoro-3-methoxyaniline: The sterically hindered amino group makes this isomer an

ideal scaffold when seeking to introduce a substituted phenyl ring where further reaction at

the nitrogen is controlled or where the ortho-fluorines are desired for specific interactions

with a biological target. It has been utilized as an intermediate in the synthesis of potential

PET imaging agents for cancers and other biologically active molecules.[17]

3,4-Difluoro-5-methoxyaniline & 3,5-Difluoro-4-methoxyaniline: These isomers, with more

accessible amino groups, are more suitable for standard amide coupling or N-alkylation

reactions. The positioning of the fluorine atoms away from the primary reaction site (the

amine) allows them to modulate the electronic properties of the ring without sterically

impeding key bond-forming steps. This makes them valuable for structure-activity

relationship (SAR) studies where systematic modification is required.

The choice of isomer is therefore a strategic decision. A medicinal chemist might choose the

2,6-difluoro isomer to enforce a specific torsion angle in the final molecule or to block a

potential site of metabolism, whereas a materials scientist might select the 3,5-difluoro isomer

for its symmetrical properties, which could favor the formation of ordered liquid crystals or

polymers.

Part 4: Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating

systems, providing clear causality for experimental choices.
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Protocol 1: Unambiguous Isomer Identification by NMR
Spectroscopy
Objective: To definitively identify the substitution pattern of a given difluoro-methoxyaniline

isomer.

Rationale: Multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) provides a comprehensive dataset of

chemical environments and through-bond couplings, which are unique for each positional

isomer. Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power and

clean spectral window, though DMSO-d₆ can be used for less soluble compounds.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the aniline sample and dissolve it in

approximately 0.6 mL of CDCl₃ (or DMSO-d₆) in a clean, dry NMR tube.

¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the

integration, multiplicity (splitting pattern), and coupling constants of the signals in the

aromatic region (typically 6.0-8.0 ppm).

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. The number of distinct

signals confirms the number of unique fluorine environments in the molecule.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ or

similar pulse sequence). Identify the carbon signals coupled to fluorine (typically large ¹JCF

splitting of >200 Hz).

Data Analysis & Validation:

Cross-reference all spectra: Does the number of aromatic protons in the ¹H spectrum

match the structure? Do their splitting patterns correspond to the expected H-H and H-F

couplings?

Does the number of signals in the ¹⁹F spectrum match the number of non-equivalent

fluorine atoms?
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Do the large C-F coupling constants in the ¹³C spectrum appear on the correct number of

carbons?

Compare the observed data to literature values or predicted spectra to confirm the

isomer's identity.

Caption: Step-by-step workflow for NMR-based isomer identification.

Protocol 2: Purity Assessment and Reaction Monitoring
by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity of an aniline isomer or monitor the progress of a

reaction.

Rationale: The polarity of the isomers differs based on their respective dipole moments, which

affects their interaction with the stationary phase (silica gel) and mobile phase. This allows for

their separation by TLC. A 3:1 Hexane:Ethyl Acetate solvent system is a good starting point,

offering a moderately polar mobile phase that can be adjusted as needed.

Methodology:

Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a

silica gel TLC plate.

Spotting: Dissolve a tiny amount of the aniline sample(s) in a volatile solvent (e.g., ethyl

acetate). Using a capillary tube, spot the dissolved sample(s) onto the origin line. If

monitoring a reaction, spot the starting material, co-spot (starting material and reaction

mixture in the same spot), and reaction mixture in separate lanes.

Development: Place a small amount of the mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

into a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is

below the origin line. Cover the chamber and allow the solvent to ascend the plate.

Visualization: Once the solvent front is near the top of the plate, remove it and immediately

mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most

anilines are UV-active. Circle the visible spots.
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Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot /

distance traveled by solvent front). A pure sample should show a single spot. In a reaction

mixture, the disappearance of the starting material spot and the appearance of a new

product spot (with a different Rf) indicate reaction progress. The different isomers will exhibit

distinct Rf values under the same conditions.

Conclusion
The selection between 2,6-Difluoro-3-methoxyaniline and its positional isomers is a critical

decision in the design of new molecules. This guide has demonstrated that while these

compounds share the same molecular formula, they are distinct chemical entities with unique

physicochemical properties, spectroscopic fingerprints, and reactivity profiles. The 2,6-difluoro

isomer offers significant steric hindrance around the amino group, a feature that can be

strategically exploited in synthesis and drug design. In contrast, isomers with less hindered

amino functions may be more suitable for rapid library synthesis and SAR exploration. A

thorough understanding of these differences, validated by the robust experimental protocols

provided, empowers researchers to make informed decisions, accelerating the pace of

innovation in both medicinal chemistry and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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